cis,trans-Hepta-2,4,6-trienoic acid
CAS No.:
Cat. No.: VC1889142
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8O2 |
|---|---|
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | (2Z,4E)-hepta-2,4,6-trienoic acid |
| Standard InChI | InChI=1S/C7H8O2/c1-2-3-4-5-6-7(8)9/h2-6H,1H2,(H,8,9)/b4-3+,6-5- |
| Standard InChI Key | FUCUVXOXNOUYJN-ICWBMWKASA-N |
| Isomeric SMILES | C=C/C=C/C=C\C(=O)O |
| SMILES | C=CC=CC=CC(=O)O |
| Canonical SMILES | C=CC=CC=CC(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
Cis,trans-hepta-2,4,6-trienoic acid (C₇H₈O₂) features a carboxylic acid functional group attached to a carbon chain containing three double bonds in positions 2, 4, and 6. The compound's name indicates its specific geometric isomerism, with a cis configuration at the C2-C3 double bond and a trans configuration at the C4-C5 double bond . This mixed geometric configuration distinguishes it from other isomers like the trans,trans-hepta-2,4,6-trienoic acid, which has trans configurations at both the C2-C3 and C4-C5 positions .
The molecular structure can be represented by the SMILES notation C=C/C=C/C=C\C(=O)O, which encodes the specific stereochemistry of the double bonds . The precise spatial arrangement of atoms is critical to understanding the compound's physical properties and reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of cis,trans-hepta-2,4,6-trienoic acid are summarized in Table 1.
Table 1: Physical and Chemical Properties of Cis,trans-Hepta-2,4,6-trienoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | (2Z,4E)-hepta-2,4,6-trienoic acid |
| InChI | InChI=1S/C7H8O2/c1-2-3-4-5-6-7(8)9/h2-6H,1H2,(H,8,9)/b4-3+,6-5- |
| InChIKey | FUCUVXOXNOUYJN-ICWBMWKASA-N |
| Appearance | Not specified in sources |
| Solubility | Likely soluble in organic solvents, limited water solubility |
The compound's conjugated triene system contributes to its reactivity, particularly in electrophilic addition reactions and potential for polymerization . The presence of the carboxylic acid functional group provides typical acidic properties and enables formation of salts, esters, and amides through standard carboxylic acid chemistry.
Nomenclature and Identification
Systematic Naming
The IUPAC name for cis,trans-hepta-2,4,6-trienoic acid is (2Z,4E)-hepta-2,4,6-trienoic acid, which precisely defines the compound's structure . The prefixes "2Z" and "4E" designate the positions and geometric configurations of the double bonds, with Z (zusammen) indicating cis geometry at position 2 and E (entgegen) indicating trans geometry at position 4 .
Alternative Identifiers
The compound is registered in several chemical databases and has multiple identifiers and synonyms as shown in Table 2.
| Identifier Type | Value |
|---|---|
| PubChem CID | 15335510 |
| ChEBI ID | CHEBI:50487 |
| Lipid Maps ID | LMFA01030782 |
| Metabolomics Workbench ID | 1122 |
| Nikkaji Number | J873.639A |
| Wikidata | Q27122091 |
| Common Synonyms | 2Z,4E,6-heptatrienoic acid; C7:3n-1,3,5 |
These identifiers facilitate cross-referencing across chemical databases and literature sources, enabling researchers to locate and verify information about the compound .
Isomerism in Hepta-2,4,6-trienoic Acid
Geometric Isomers
Hepta-2,4,6-trienoic acid can exist in multiple geometric isomers due to the different possible configurations around its three double bonds. The two primary isomers documented in the literature are cis,trans-hepta-2,4,6-trienoic acid and trans,trans-hepta-2,4,6-trienoic acid .
Table 3 compares the key properties of these two isomers:
Table 3: Comparison of Hepta-2,4,6-trienoic Acid Isomers
| Property | Cis,trans-hepta-2,4,6-trienoic acid | Trans,trans-hepta-2,4,6-trienoic acid |
|---|---|---|
| PubChem CID | 15335510 | 15335509 |
| IUPAC Name | (2Z,4E)-hepta-2,4,6-trienoic acid | (2E,4E)-hepta-2,4,6-trienoic acid |
| InChIKey | FUCUVXOXNOUYJN-ICWBMWKASA-N | FUCUVXOXNOUYJN-VNKDHWASSA-N |
| SMILES | C=C/C=C/C=C\C(=O)O | C=C/C=C/C=C/C(=O)O |
| C2-C3 Configuration | Cis (Z) | Trans (E) |
| C4-C5 Configuration | Trans (E) | Trans (E) |
| ChEBI ID | CHEBI:50487 | CHEBI:50484 |
The geometric configuration significantly affects the physical properties and three-dimensional structure of these isomers, which can influence their biological activity and chemical reactivity .
Relevance of Isomerism
Geometric isomerism plays a critical role in determining the biological activity and chemical properties of unsaturated compounds. In natural systems, enzymes often recognize and interact with specific isomeric forms, making the distinction between cis and trans configurations important for understanding biochemical processes . The specific arrangement of atoms in space affects how the molecule interacts with biological receptors, enzymes, and other biomolecules.
Research Applications and Significance
Analytical Chemistry
Cis,trans-hepta-2,4,6-trienoic acid serves as an important reference compound in analytical chemistry, particularly for studies involving mass spectrometry, NMR spectroscopy, and chromatographic analyses of fatty acids and related compounds . Its well-defined structure with specific stereochemistry makes it valuable for calibration and method development.
Organic Synthesis
In organic synthesis, cis,trans-hepta-2,4,6-trienoic acid and related compounds serve as building blocks for more complex molecules, particularly those containing conjugated polyene systems. The specific stereochemistry provides opportunities for selective transformations and the creation of stereochemically defined products .
Comparative Analysis with Related Compounds
Relationship to Other Unsaturated Acids
Cis,trans-hepta-2,4,6-trienoic acid belongs to a broader family of unsaturated carboxylic acids. Table 4 compares key features with some related compounds mentioned in the search results:
Table 4: Comparison with Related Unsaturated Acids
| Compound | Molecular Formula | Carbon Chain Length | Number of Double Bonds | Notable Features |
|---|---|---|---|---|
| Cis,trans-hepta-2,4,6-trienoic acid | C₇H₈O₂ | 7 | 3 | Mixed cis,trans geometry |
| Trans,trans-hepta-2,4,6-trienoic acid | C₇H₈O₂ | 7 | 3 | All trans geometry |
| Piperic acid | C₁₂H₁₀O₄ | 12 | 3 | Contains methylenedioxyphenyl group, trans-trans configuration |
| 12-Hydroxyheptadecatrienoic acid | C₁₇H₂₈O₃ | 17 | 3 | Contains hydroxyl group, Z,E,E configuration |
This comparison highlights the structural diversity within this class of compounds and the importance of specific configuration patterns in determining their properties and functions .
Significance in Lipid Classification
As indicated by its Lipid Maps ID (LMFA01030782), cis,trans-hepta-2,4,6-trienoic acid is classified within the fatty acid category in lipid classification systems . This classification facilitates its integration into broader studies of lipid biology and biochemistry, enabling researchers to understand its relationships with other lipid compounds.
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